molecular formula C11H10F3N3O B4571538 2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol

2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol

Cat. No.: B4571538
M. Wt: 257.21 g/mol
InChI Key: KCMYIOQRVIEMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol is a quinazoline derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol typically involves the reaction of 2-(trifluoromethyl)quinazoline with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its antitumor activity and potential as a lead compound for developing new anticancer drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol involves its interaction with specific molecular targets. In the context of its antitumor activity, the compound may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)quinazoline: A precursor in the synthesis of 2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol.

    4-Aminoquinazoline: Another quinazoline derivative with similar biological activities.

    2,4-Diaminoquinazoline: Known for its antimicrobial properties.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)10-16-8-4-2-1-3-7(8)9(17-10)15-5-6-18/h1-4,18H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMYIOQRVIEMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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